molecular formula C15H24 B1239747 (Z,Z)-alpha-Farnesene CAS No. 28973-99-1

(Z,Z)-alpha-Farnesene

Cat. No.: B1239747
CAS No.: 28973-99-1
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-LOQWIJHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,Z)-alpha-Farnesene is a specific stereoisomer of the sesquiterpene hydrocarbon α-farnesene, characterized by the (Z,Z) configuration of its internal double bonds . With the molecular formula C15H24 and a molecular weight of 204.35 g/mol, it is a volatile compound of significant interest in several research fields . In ecological and agricultural research, this compound is recognized for its function as a semiochemical. It is investigated for its role in insect communication, potentially acting as an alarm pheromone in certain species, and for its production by plants like potato (Solanum tuberosum) as a natural insect repellent or part of the defense mechanism . Furthermore, this compound occurs naturally in other species such as the black locust (Robinia pseudoacacia) . In the study of plant physiology, the oxidation of α-farnesene derivatives is a key area of investigation, as its breakdown products are associated with superficial scald, a storage disorder in apples . Research into biotechnological production pathways is another key application. Through metabolic engineering in heterologous hosts such as Escherichia coli or Saccharomyces cerevisiae, scientists are exploring the de novo synthesis of this compound and related sesquiterpenes. This approach not only provides a route for the sustainable production of this specific compound but also positions it as a potential precursor for biofuels, such as farnesane, following catalytic hydrogenation . The successful synthesis of this compound has been documented via Wittig condensation, confirming its isomeric structure and enabling further study . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

CAS No.

28973-99-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3Z,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12-

InChI Key

CXENHBSYCFFKJS-LOQWIJHWSA-N

SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C

Isomeric SMILES

CC(=CCC/C(=C\C/C=C(/C)\C=C)/C)C

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Pest Management:
(Z,Z)-alpha-Farnesene acts as a volatile chemical signal in plants that can attract natural predators of pests, such as aphids. This property can be harnessed for developing environmentally friendly pest management strategies.

Case Study:
In a study involving apple orchards, it was observed that the release of this compound from apple fruit could influence the behavior of predatory insects, leading to a reduction in aphid populations. The compound's role as a signaling molecule highlights its potential use in integrated pest management systems .

Disease Resistance:
Research indicates that this compound may play a role in plant defense against pathogens. In apples, lower levels of this compound were associated with increased susceptibility to fungal pathogens such as Colletotrichum acutatum and Penicillium expansum. This suggests that enhancing this compound production could improve disease resistance in crops .

Food Science Applications

Flavoring Agent:
this compound is utilized as a flavoring agent due to its pleasant aroma, which contributes to the sensory profile of various food products. Its incorporation into food items can enhance flavor complexity and consumer appeal.

Preservative Properties:
The compound has shown potential antimicrobial properties, which could be beneficial for food preservation. Studies have indicated that this compound may inhibit the growth of certain spoilage organisms, thereby extending shelf life .

Pharmaceutical Applications

Anti-inflammatory Effects:
Recent research has identified this compound as a potential anti-inflammatory agent. It has been shown to modulate neutrophil activity, reducing inflammation markers in vitro. This property could pave the way for developing new therapeutic agents for inflammatory diseases .

Case Study:
A study demonstrated that this compound inhibited calcium influx in human neutrophils, suggesting its role in down-regulating inflammatory responses. This finding supports further investigation into its application as an anti-inflammatory drug .

Industrial Applications

Chemical Synthesis:
this compound serves as an intermediate in the synthesis of high-value compounds such as squalane and vitamin E. Its availability from plant sources makes it an attractive starting material for sustainable chemical production.

Biofuel Production:
The compound is also being explored for its potential use in biofuels due to its energy-dense structure. Research on genetically engineered microorganisms capable of producing this compound efficiently could lead to sustainable biofuel alternatives .

Data Tables

ActivityEffectReference
Anti-inflammatoryInhibits neutrophil activation
Pest attractionAttracts natural predators
AntimicrobialInhibits spoilage organisms

Comparison with Similar Compounds

Isomeric Variants of Farnesene

(Z,Z)-alpha-Farnesene is one of several farnesene isomers. Key differences among these isomers are summarized in Table 1.

Table 1: Comparison of Farnesene Isomers

Compound Configuration Key Features Biological Role Source
This compound cis, cis Major volatile in apple and pear; contributes to aroma and cultivar distinction Plant defense, fruit aroma Apples, pears
(E,E)-alpha-Farnesene trans, trans Higher thermal stability; common in essential oils Antimicrobial properties Hops, citrus oils
(Z,E)-alpha-Farnesene cis, trans Electrophysiologically active in beetles; sex pheromone in Maladera matrida Insect communication Beetle volatiles
(E)-beta-Farnesene trans Aphid alarm pheromone; induced by herbivory Insect deterrence, plant stress signaling Mint, corn

Key Findings :

  • Stereochemistry Dictates Function : The (Z,Z) configuration in apples and pears is associated with aroma, while the (Z,E) isomer in beetles serves as a pheromone .
  • Enzymatic Flexibility : Alpha-farnesene synthases can produce multiple isomers, but stereochemistry determines ecological roles .

Comparison with Other Sesquiterpenes

This compound shares functional and structural similarities with other sesquiterpenes (Table 2).

Table 2: Comparison with Related Sesquiterpenes

Compound Key Features Binding Energy (kcal/mol)* Biological Role Source
This compound Aroma volatile; three conjugated double bonds -6.43 to -7.0 Fruit aroma, cultivar differentiation Apples, pears
Beta-Caryophyllene Bicyclic structure; binds to CB2 receptors -6.43 Anti-inflammatory, insect attractant Basil, cloves
Alpha-Humulene Cyclic sesquiterpene; co-occurs with beta-caryophyllene N/A Antimicrobial, anti-inflammatory Hops, sage
Germacrene A Macrocyclic structure; volatile in plant stress responses N/A Insect repellent, antimicrobial Arabidopsis, maize

Key Findings :

  • Binding Affinity : this compound exhibits lower binding energy (-6.43 to -7.0 kcal/mol) with chemosensory proteins (e.g., EscrCSP8a) compared to beta-caryophyllene, suggesting stronger ligand-receptor interactions in insect olfaction .
  • Ecological Roles : Unlike beta-caryophyllene, which attracts pollinators, this compound in apples may deter herbivores while enhancing fruit aroma .

Role in Food Science

This compound is a marker for apple cultivar identification. For example, its abundance distinguishes Ambrosia, Fuji, and Golden apples . In pears, it contributes to the "green" aroma profile and correlates with storage conditions .

Agricultural Relevance

This highlights the importance of stereochemistry in agrochemical design .

Q & A

Q. What enzymatic pathways are involved in (Z,Z)-alpha-Farnesene biosynthesis, and how can researchers characterize them experimentally?

this compound is synthesized via the mevalonate pathway, where farnesyl diphosphate (FDP) is converted by alpha-farnesene synthase (AFS). Key steps include:

  • Enzyme Isolation : Purify AFS from plant tissues (e.g., apple peel) using ammonium sulfate precipitation and column chromatography .
  • Kinetic Assays : Measure enzyme activity under varying pH, temperature, and co-factor conditions (e.g., K+ dependence enhances activity) .
  • Substrate Specificity : Test FDP isomers to confirm production of multiple alpha-farnesene stereoisomers .
  • Gene Expression Analysis : Quantify MdAFS1 transcript levels in susceptible vs. resistant apple cultivars using RT-qPCR .

Q. What analytical methods are most reliable for detecting and quantifying this compound in plant tissues?

Methodological approaches include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Separate volatile compounds using a DB-5MS column, with identification via NIST library matching and quantification using internal standards (e.g., tetralin) .
  • Solid-Phase Microextraction (SPME) : Optimize fiber type (e.g., PDMS/CAR) and exposure time for headspace sampling to avoid saturation .
  • Calibration Curves : Use synthetic this compound standards to validate retention times and MS fragmentation patterns .

Table 1 : Comparison of Analytical Methods

MethodSensitivity (ng/L)AdvantagesLimitations
GC-MS0.1–5.0High specificity, quantitativeRequires volatile compounds
SPME-GC-MS1.0–10.0Solvent-free, minimal sample prepFiber selectivity variability
GC-EADN/ALinks bioactivity to compoundsQualitative only

Q. How does this compound contribute to apple scald development, and what experimental models are used to study this?

Alpha-farnesene oxidation products (e.g., conjugated trienols) induce superficial browning in apples. Research strategies include:

  • Controlled Atmosphere Storage : Compare scald incidence in apples stored under low O₂ (1–3%) vs. ambient conditions .
  • Oxidative Stress Markers : Measure malondialdehyde (MDA) levels via thiobarbituric acid assay to correlate lipid peroxidation with scald severity .
  • Transgenic Models : Silence MdAFS1 in apple cultivars using RNAi to assess scald resistance .

Advanced Research Questions

Q. How do genetic variations in alpha-farnesene synthase (AFS) affect this compound production across plant cultivars?

Advanced methodologies:

  • Allelic Diversity Analysis : Sequence MdAFS1 promoters in high- vs. low-emitting cultivars to identify regulatory SNPs .
  • CRISPR-Cas9 Knockouts : Target conserved AFS domains (e.g., DDXXD motif) to disrupt enzyme function and validate via heterologous expression in E. coli .
  • Metabolite Profiling : Use LC-MS/MS to quantify FDP pools and correlate with AFS activity .

Q. What experimental designs resolve contradictions in this compound emission patterns under environmental stress?

Conflicting data may arise from:

  • Temporal Variability : Sample emissions at multiple diurnal timepoints (e.g., peak synthesis occurs at midday) .
  • Environmental Controls : Standardize light intensity, temperature, and humidity in growth chambers to isolate stress effects .
  • Multivariate Statistics : Apply PCA or PLS-DA to distinguish biotic (e.g., pathogen attack) vs. abiotic (e.g., UV exposure) stress responses .

Q. How can researchers modulate this compound levels to study its ecological role in insect-plant interactions?

Experimental frameworks:

  • Field Trials : Apply synthetic alpha-farnesene lures in orchards to measure codling moth oviposition rates via sticky trap counts .
  • Electroantennography (EAG) : Record antennal responses to pure isomers to identify bioactive stereoisomers .
  • RNA-Seq : Profile insect olfactory receptor genes upregulated upon exposure to alpha-farnesene .

Q. What methodological challenges arise when quantifying this compound in complex matrices (e.g., tea leaves), and how are they addressed?

Challenges include co-elution with structurally similar terpenes. Solutions:

  • Two-Dimensional GC (GC×GC) : Enhance separation using a polar/non-polar column combination .
  • Isotope Dilution : Spike samples with deuterated alpha-farnesene for precise quantification .
  • Machine Learning : Train models on GC-MS fragmentation patterns to deconvolute overlapping peaks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s role as a plant defense compound?

  • Context Dependency : Assess whether studies used intact plants (natural emission) vs. exogenous application (non-physiological doses) .
  • Ecological Trade-offs : Evaluate if high alpha-farnesene emission attracts beneficial pollinators while deterring herbivores .
  • Oxidative Byproducts : Differentiate between intact alpha-farnesene and its oxidized derivatives in bioassays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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